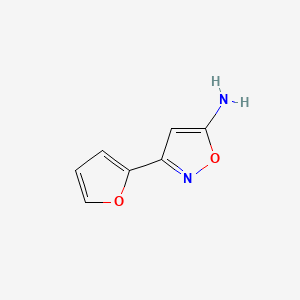

4-(Allyloxy)-3-methoxybenzaldehyde

Vue d'ensemble

Description

O-allylvanilline : est un dérivé de la vanilline, un composé largement connu pour son utilisation comme agent aromatisant. L'O-allylvanilline se caractérise par la présence d'un groupe allyle lié à l'atome d'oxygène de la molécule de vanilline. Ce composé a suscité un intérêt en raison de ses activités biologiques potentielles, notamment ses propriétés anticancéreuses .

Applications De Recherche Scientifique

Chemistry: : O-allylvanillin is used as a precursor in the synthesis of various chalcone derivatives, which have shown potential anticancer activity .

Biology: : In biological research, O-allylvanillin has been studied for its cytotoxic effects on cancer cell lines, including THP-1, HL60, Hep-G2, and MCF-7 .

Medicine: : O-allylvanillin’s anticancer properties make it a candidate for further research in cancer therapy. It has shown inhibitory effects on the growth of various cancer cells .

Industry: : In the industrial sector, O-allylvanillin is used in the synthesis of bioactive compounds and as an intermediate in the production of pharmaceuticals .

Orientations Futures

The use of “4-(Allyloxy)-3-methoxybenzaldehyde” in the development of high-energy lithium-ion cells has been explored. It has been used as a multi-functional electrolyte additive that forms a mechanical strain-adaptive solid electrolyte interphase (SEI) composed of LiF and polymeric species, and a thermally stable cathode–electrolyte interface containing S–O and S–F species . This opens up new possibilities for the design and development of environmentally friendly polymer insulating materials for high-voltage direct current (HVDC) applications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Condensation de Claisen-Schmidt : L'O-allylvanilline peut être synthétisée par la réaction de condensation de Claisen-Schmidt.

Allylation de la vanilline : Une autre méthode consiste à allyler la vanilline en utilisant des halogénures d'allyle en présence d'une base.

Méthodes de production industrielle : : La production industrielle d'O-allylvanilline implique généralement l'allylation de la vanilline en utilisant des halogénures d'allyle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit .

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : L'O-allylvanilline peut subir des réactions d'oxydation pour former divers produits oxydés.

Réduction : La réduction de l'O-allylvanilline peut conduire à la formation de dérivés réduits.

Substitution : Le groupe allyle dans l'O-allylvanilline peut participer à des réactions de substitution, telles que la substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Les nucléophiles tels que les amines et les thiols peuvent être utilisés pour les réactions de substitution.

Produits principaux : : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'aldéhydes et d'acides carboxyliques, tandis que la réduction peut donner des alcools .

Applications de recherche scientifique

Chimie : : L'O-allylvanilline est utilisée comme précurseur dans la synthèse de divers dérivés de chalcone, qui ont montré une activité anticancéreuse potentielle .

Biologie : : Dans la recherche biologique, l'O-allylvanilline a été étudiée pour ses effets cytotoxiques sur les lignées cellulaires cancéreuses, notamment THP-1, HL60, Hep-G2 et MCF-7 .

Médecine : : Les propriétés anticancéreuses de l'O-allylvanilline en font un candidat pour des recherches plus poussées en thérapie anticancéreuse. Elle a montré des effets inhibiteurs sur la croissance de diverses cellules cancéreuses .

Industrie : : Dans le secteur industriel, l'O-allylvanilline est utilisée dans la synthèse de composés bioactifs et comme intermédiaire dans la production de produits pharmaceutiques .

Mécanisme d'action

L'O-allylvanilline exerce ses effets par le biais de diverses cibles moléculaires et voies. Il a été démontré qu'elle inhibait la croissance des cellules cancéreuses en interférant avec la prolifération cellulaire et en induisant l'apoptose. Le mécanisme exact implique l'inhibition d'enzymes clés et de voies de signalisation qui sont cruciales pour la survie des cellules cancéreuses .

Mécanisme D'action

O-allylvanillin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by interfering with cell proliferation and inducing apoptosis. The exact mechanism involves the inhibition of key enzymes and signaling pathways that are crucial for cancer cell survival .

Comparaison Avec Des Composés Similaires

Composés similaires

Vanilline : Le composé parent de l'O-allylvanilline, connu pour ses propriétés aromatisantes.

O-allylchalcone : Un dérivé de l'O-allylvanilline avec une activité anticancéreuse potentielle.

Ethyl ferulate : Un autre phénol à base biologique qui peut être synthétisé en utilisant des méthodes similaires.

Unicité : : L'O-allylvanilline est unique en raison de son groupe allyle, qui confère des propriétés chimiques et des activités biologiques distinctes. Ses propriétés anticancéreuses potentielles en font un composé d'intérêt en chimie médicinale .

Propriétés

IUPAC Name |

3-methoxy-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h3-5,7-8H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWCHURQYFMBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366362 | |

| Record name | 4-(allyloxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22280-95-1 | |

| Record name | 4-(allyloxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-(allyloxy)-3-methoxybenzaldehyde in the synthesis of the studied calix[4]resorcinarene derivative, and what structural information supports its identification?

A1: this compound (compound 2 in the study) serves as a crucial building block in the synthesis of C-4-allyloxy-3-methoxyphenylcalix[4]resorcinarene (compound 3). It reacts with resorcinol in the presence of hydrochloric acid to form the final calixarene structure []. The successful synthesis of compound 2 was confirmed through various spectroscopic techniques. The Fourier-transform infrared spectroscopy (FTIR) analysis showed characteristic peaks corresponding to specific functional groups, including hydroxyl (-OH), aromatic and aliphatic C-H bonds, and ether (C-O-C) bonds. Proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy provided detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. Additionally, mass spectrometry (MS) analysis confirmed the molecular weight of the synthesized compound [].

Q2: Does the research discuss the anticancer activity of this compound itself, or is its significance solely tied to being a precursor molecule?

A2: The research primarily focuses on the anticancer activity of the final synthesized product, C-4-allyloxy-3-methoxyphenylcalix[4]resorcinarene []. While this compound is a crucial precursor in this synthesis, the study doesn't delve into its independent anticancer properties. Further research would be needed to determine if this compound possesses any inherent anticancer activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B1271597.png)

![4-[Benzyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1271607.png)

![4-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B1271618.png)

![[3-(Morpholin-4-ylsulfonyl)phenyl]methanol](/img/structure/B1271619.png)

![2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B1271632.png)